molecular formula C32H26Cl2Ti-4 B13745529 cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride CAS No. 224951-46-6

cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride

Cat. No.: B13745529
CAS No.: 224951-46-6
M. Wt: 529.3 g/mol
InChI Key: AJGCINZPKOOOHC-UHFFFAOYSA-L
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Description

The compound cyclopenta-1,3-diene; dibenzylidenetitanium; fluoren-8a-ide; dichloride is a titanium-based organometallic complex featuring mixed ligands: cyclopentadienyl (Cp), benzylidene, and fluorenyl groups, along with two chloride counterions. These compounds are characterized by their "sandwich" geometry, where the titanium center is coordinated by π-bonded aromatic ligands .

Key properties of such complexes include:

  • Air and moisture sensitivity: Titanium metallocenes are typically reactive under ambient conditions, requiring inert atmospheres for handling .
  • Catalytic activity: Titanium dichloride derivatives are employed in organic synthesis, polymerization, and medicinal chemistry (e.g., anticancer agents) .

Properties

CAS No.

224951-46-6

Molecular Formula

C32H26Cl2Ti-4

Molecular Weight

529.3 g/mol

IUPAC Name

cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride

InChI

InChI=1S/C13H9.2C7H6.C5H5.2ClH.Ti/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;2*1-7-5-3-2-4-6-7;1-2-4-5-3-1;;;/h1-9H;2*1-6H;1-3H,4H2;2*1H;/q-1;;;-1;;;/p-2

InChI Key

AJGCINZPKOOOHC-UHFFFAOYSA-L

Canonical SMILES

C1C=CC=[C-]1.C1=CC=C(C=C1)C=[Ti]=CC2=CC=CC=C2.C1=C[C-]2C=C3C=CC=CC3=C2C=C1.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride typically involves multiple steps, starting with the preparation of the individual components. One common method involves the reaction of cyclopenta-1,3-diene with dibenzylidenetitanium chloride in the presence of a suitable solvent. The reaction is often carried out under inert atmosphere conditions to prevent oxidation and other side reactions. The fluoren-8a-ide moiety is then introduced through a subsequent reaction step, often involving the use of a Grignard reagent or similar organometallic reagent .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional considerations for safety, yield optimization, and cost-effectiveness. Large-scale production typically requires the use of specialized equipment to handle the reactive intermediates and maintain the necessary reaction conditions. The final product is usually purified through techniques such as recrystallization or chromatography to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride undergoes a variety of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce hydrogenated species. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride has a broad range of applications in scientific research:

Mechanism of Action

The mechanism by which cyclopenta-1,3-diene;dibenzylidenetitanium;fluoren-8a-ide;dichloride exerts its effects involves complex interactions at the molecular level. The compound can coordinate with various substrates through its metal center, facilitating a range of chemical transformations. The cyclopentadiene and fluoren-8a-ide moieties play crucial roles in stabilizing the reactive intermediates and enhancing the overall reactivity of the compound. The specific pathways and molecular targets involved depend on the nature of the reaction and the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares cyclopenta-1,3-diene; dibenzylidenetitanium; fluoren-8a-ide; dichloride with structurally or functionally related titanium complexes:

Compound Ligands CAS Number Molecular Formula Applications Key Differences
Titanocene dichloride (Cp₂TiCl₂) Two cyclopentadienyl (Cp) 1271-19-8 C₁₀H₁₀Cl₂Ti Anticancer agents, polymerization catalysts Simpler ligand set; lower steric bulk compared to mixed-ligand systems.
Hafnocene dichloride (Cp₂HfCl₂) Two cyclopentadienyl (Cp) 12116-66-4 C₁₀H₁₀Cl₂Hf Catalysis, materials science Heavier central metal (Hf vs. Ti) alters redox properties and thermal stability.
Bis(benzylidene)titanium dichloride Two benzylidene groups Not available C₁₄H₁₀Cl₂Ti Hypothesized for asymmetric catalysis (based on benzylidene ligand reactivity) Lacks fluorenyl ligand; benzylidene groups may enhance electrophilicity .
Fluorenyltitanium trichloride (CpFluTiCl₃) One Cp, one fluorenyl Not available C₁₈H₁₃Cl₃Ti Polymerization initiators, model for ligand electronic effects Additional chloride increases Lewis acidity; fluorenyl improves thermal stability.

Key Research Findings

Ligand Effects on Reactivity: The fluorenyl ligand in the target compound likely lowers the titanium center’s LUMO energy compared to Cp-only systems, enhancing electrophilicity and catalytic activity in Diels-Alder or polymerization reactions .

Synthetic Utility :

  • Cyclopentadiene (Cp) is a common ligand precursor, generated via thermal cracking of dicyclopentadiene (). Its use in the target compound’s synthesis suggests a ligand substitution pathway involving fluorenyl or benzylidene precursors .
  • Mixed-ligand titanium complexes are often synthesized via stepwise ligand addition, as seen in protocols for related guanidine catalysts () or silylium ion-stabilized systems ().

Pharmacological Potential: Titanocene dichloride (Cp₂TiCl₂) exhibits anticancer activity by disrupting DNA replication . The fluorenyl ligand in the target compound could enhance lipophilicity, improving cell membrane penetration .

Stability and Handling :

  • Unlike simpler Cp-Ti complexes, the inclusion of fluorenyl and benzylidene ligands may increase air/moisture sensitivity due to increased electron density at the metal center. This necessitates stringent inert-atmosphere handling (e.g., glovebox techniques) .

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